N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a tetrahydroindazole ring, and a pyrazole carboxamide moiety.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-23-12-15(19(22-23)26-2)18(25)20-11-16-14-9-5-6-10-17(14)24(21-16)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOGOKBVZZMFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroindazole Ring: This step involves the cyclization of a suitable precursor to form the tetrahydroindazole ring.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction.
Formation of the Pyrazole Carboxamide Moiety: This involves the reaction of a pyrazole derivative with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the compound.
Scientific Research Applications
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide include:
- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- 1-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its complex structure and potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448031-13-7 |
| Molecular Formula | C19H27N5O2 |
| Molecular Weight | 357.4 g/mol |
This compound features an indazole moiety combined with a pyrazole structure, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The pyrazole ring is associated with significant anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
- Anticancer Properties : Indazole derivatives have been reported to exhibit anticancer activity by modulating various signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with structural similarities have been shown to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival .
- Neurotransmitter Modulation : The presence of the indazole structure suggests potential interactions with neurotransmitter systems, which could be relevant in neuropharmacology.
Anti-inflammatory Studies
In a comparative study evaluating various pyrazole derivatives for their anti-inflammatory effects:
- Compounds were tested for their ability to inhibit TNF-α and IL-6 at concentrations of 10 µM.
- Results indicated that certain derivatives displayed up to 85% inhibition of TNF-α compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Research
A study focused on the synthesis of novel indazole derivatives demonstrated that:
- These compounds exhibited significant cytotoxic effects against various cancer cell lines.
- The mechanism involved the inhibition of cell cycle progression and induction of apoptosis through the activation of caspases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial properties |
| Indazole Derivatives | Indazole ring | Anticancer activity |
| Benzothiazole Sulfonamides | Benzothiazole moiety | Diverse biological activities |
These comparisons highlight the unique structural characteristics of this compound that may enhance its therapeutic potential.
Q & A
Q. What are the critical structural features of this compound that influence its chemical reactivity and biological activity?
The compound’s indazole and pyrazole cores, cyclopentyl substituents, and methoxy groups are structurally significant. The indazole moiety may mediate interactions with enzymes (e.g., kinases), while the methoxy group enhances solubility and bioavailability. Use nuclear magnetic resonance (NMR) to confirm substituent positions and X-ray crystallography to resolve 3D conformation, which impacts target binding .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
Key methods include:
- ¹H/¹³C NMR spectroscopy : To verify substituent connectivity and stereochemistry.
- High Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold recommended).
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns. These techniques should be applied at each synthesis step, as outlined in multi-step protocols for analogous compounds .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis to improve yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF (polar aprotic) |
| Temperature | 25–80°C | 60°C (balances reaction rate/degradation) |
| Catalyst | EDCI/HOBt vs. DCC | EDCI/HOBt (reduces side reactions) |
| Post-synthesis, employ preparative TLC or column chromatography for purification, with yields typically optimized to 60–75% for similar carboxamide derivatives . |
Q. What computational strategies can predict intermediate reactivity and guide synthesis design?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways .
- Reaction path search algorithms : Tools like GRRM or AFIR can predict side products and guide condition selection (e.g., inert atmosphere for moisture-sensitive steps) .
- Machine learning : Train models on analogous pyrazole-carboxamide syntheses to predict optimal reagent ratios .
Q. How can contradictions in biological activity data across assays be resolved?
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or compound stability. Mitigation strategies include:
- Parallel assays : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based systems.
- Stability studies : Use HPLC to monitor degradation under assay conditions (e.g., serum-containing media) .
- Surface Plasmon Resonance (SPR) : Quantify target binding affinity independently of cellular context .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The cyclopentyl and tetrahydroindazolyl groups introduce chiral centers that affect target binding. To assess this:
- Chiral chromatography : Separate enantiomers and test activity individually .
- Molecular docking : Map 3D conformations against target active sites (e.g., kinase ATP-binding pockets) using software like AutoDock . Example data for a related compound showed a 10-fold difference in IC₅₀ between enantiomers .
Q. What strategies mitigate solubility limitations in biological testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve permeability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release . Validate solubility via dynamic light scattering (DLS) and in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. Methodological Notes
- Controlled experiments : Always include negative controls (e.g., solvent-only) and reference standards (e.g., known kinase inhibitors) in bioassays .
- Data validation : Triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05) are critical for reproducibility, especially in DoE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
